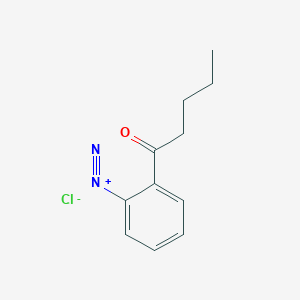
2-Pentanoylbenzene-1-diazonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentanoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanoylbenzene-1-diazonium chloride typically involves the diazotization of 2-pentanoylbenzene. This process includes the reaction of 2-pentanoylbenzene with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of diazonium salts like this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of decomposition and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentanoylbenzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The diazonium group can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: Phenols and aromatic amines are dissolved in alkaline solutions and reacted with the diazonium salt at low temperatures.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium salt to the corresponding amine.
Major Products Formed
Substitution Reactions: Products include halogenated benzenes, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The corresponding amine, 2-pentanoylbenzene.
Applications De Recherche Scientifique
2-Pentanoylbenzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in the labeling of biomolecules for detection and analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of synthetic dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Pentanoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, depending on the conditions and reagents used. The diazonium ion acts as an electrophile, reacting with nucleophiles to form substitution or coupling products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- 4-Methylbenzenediazonium chloride
- 2-Chlorobenzenediazonium chloride
Uniqueness
2-Pentanoylbenzene-1-diazonium chloride is unique due to the presence of the pentanoyl group, which can influence its reactivity and the types of products formed
Propriétés
Numéro CAS |
61485-15-2 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
2-pentanoylbenzenediazonium;chloride |
InChI |
InChI=1S/C11H13N2O.ClH/c1-2-3-8-11(14)9-6-4-5-7-10(9)13-12;/h4-7H,2-3,8H2,1H3;1H/q+1;/p-1 |
Clé InChI |
URCDXPQORJCULN-UHFFFAOYSA-M |
SMILES canonique |
CCCCC(=O)C1=CC=CC=C1[N+]#N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
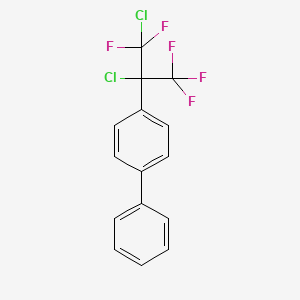
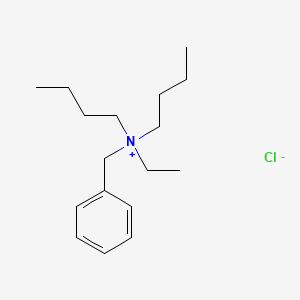
![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)

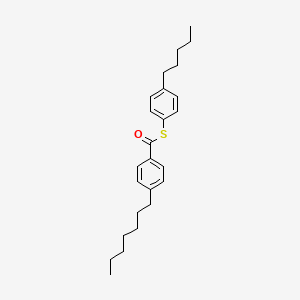
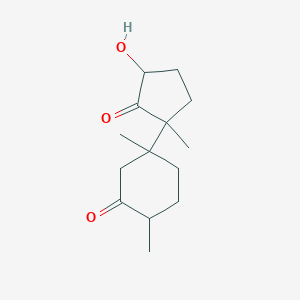
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B14590283.png)
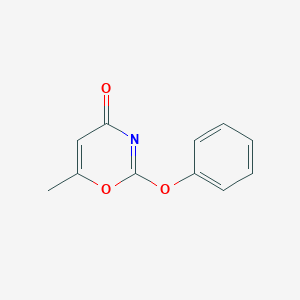
![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)
![4-{4-[Hydroxy(diphenyl)methyl]piperidin-1-yl}-1-(piperidin-1-yl)butan-1-one](/img/structure/B14590309.png)
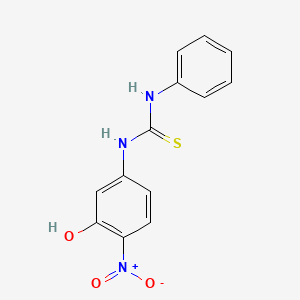
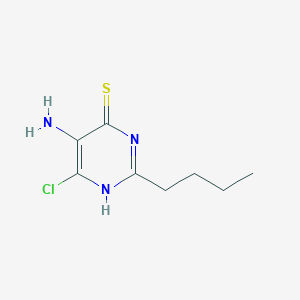
![5-Ethoxy-1-[4-(methanesulfinyl)phenyl]pentan-1-one](/img/structure/B14590317.png)
